molecular formula C25H23N3S B5130839 1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea

1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea

Cat. No.: B5130839
M. Wt: 397.5 g/mol
InChI Key: MBTVUCNBFGPEIK-JSAVKQRWSA-N
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Description

1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea typically involves the condensation of appropriate aldehydes with thiourea derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anticancer or antimicrobial activities.

    Industry: Its unique chemical properties can be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, disrupting normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea stands out due to its unique combination of a thiourea group with a conjugated diene system, which imparts distinct chemical reactivity and potential biological activities not commonly found in similar compounds.

Properties

IUPAC Name

1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3S/c1-20-12-16-23(17-13-20)26-25(29)28-27-24(18-14-21-8-4-2-5-9-21)19-15-22-10-6-3-7-11-22/h2-19H,1H3,(H2,26,28,29)/b18-14+,19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTVUCNBFGPEIK-JSAVKQRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=C(C=CC2=CC=CC=C2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)NN=C(/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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